2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide
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Description
2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H22N4OS and its molecular weight is 354.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds like “2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide” often target specific enzymes or receptors in the body. For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase, a key enzyme in the nervous system .
Mode of Action
The compound might interact with its target by binding to the active site, thereby inhibiting its function. The specific interactions depend on the structure of the compound and its target .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, inhibition of acetylcholinesterase can disrupt nerve signal transmission .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, inhibition of acetylcholinesterase could lead to changes in nerve function .
Properties
IUPAC Name |
2-ethyl-N-(4-pyrazol-1-ylcyclohexyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-2-18-22-16-9-4-13(12-17(16)25-18)19(24)21-14-5-7-15(8-6-14)23-11-3-10-20-23/h3-4,9-12,14-15H,2,5-8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPUCWQGVOMEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCC(CC3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.